3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one
Description
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-amino-1-benzyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H14N2OS/c15-12-13(11-7-4-8-18-11)16(14(12)17)9-10-5-2-1-3-6-10/h1-8,12-13H,9,15H2 |
InChI Key |
OEQATJNDAUGNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, which is a [2+2] cyclocondensation of an imine with a ketene . This method is particularly effective for forming the azetidin-2-one ring. The reaction typically requires the use of cerium ammonium nitrate and hydrazine hydrate for selective deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Staudinger cycloaddition reactions, followed by purification and deprotection steps. The use of microwave irradiation and optimized reaction conditions can enhance the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used.
Reduction: Hydrazine hydrate is effective for deprotection.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the benzyl or thiophene rings .
Scientific Research Applications
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial and anticancer activities.
Medicine: It is studied for its potential use in developing new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in material science and organic electronics
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring is known to inhibit certain enzymes, which can lead to antibacterial or anticancer effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidin-2-one Derivatives
Structural Analogues
3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one
- Substituents : Methoxy groups on the benzyl (3,4-dimethoxy) and aryl (3-methoxyphenyl) substituents.
- Key Differences : The electron-donating methoxy groups increase solubility and stability compared to the unsubstituted benzyl and thiophene in the target compound. However, steric bulk may reduce binding efficiency in hydrophobic pockets .
3-Chloro-substituted Azetidin-2-one
- Substituents: Chlorine atom at position 3 instead of an amino group.
- Key Differences: The chloro group is electron-withdrawing, reducing nucleophilicity of the β-lactam ring. This may decrease reactivity toward serine proteases but improve hydrolytic stability. Antibacterial activity is reported for chloro derivatives, but amino-substituted analogues may exhibit enhanced target interactions .
Azetidine-2,4-diones
- Structure : Contains two carbonyl groups (positions 2 and 4) within the azetidine ring.
- Key Differences: The additional carbonyl increases ring strain and reactivity, making these compounds potent inhibitors of elastase. However, reduced stability compared to mono-carbonyl azetidin-2-ones like the target compound may limit therapeutic utility .
Functional Analogues: Thiophene-Containing Compounds
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine Derivatives)
- Structure: Five-membered thiazolidinone ring with a thioxo group and phenyl substituent.
- The rigid β-lactam ring in azetidinones may confer higher metabolic stability compared to flexible thiazolidinones .
Biological Activity
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone family, characterized by a four-membered lactam ring. Its unique structure, which includes an amino group at the 3-position, a benzyl group at the 1-position, and a thiophene ring at the 4-position, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with related compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Staudinger Cycloaddition : This method has been noted for its efficiency in forming monocyclic β-lactams.
- Condensation Reactions : Utilizing thiosemicarbazides or other electrophilic reagents can yield derivatives with enhanced biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 100 µg/mL | |
| Staphylococcus aureus | 0.5–8 µg/mL | |
| Klebsiella pneumoniae | MIC values comparable to ciprofloxacin |
The compound's mechanism of action is primarily attributed to its ability to inhibit transpeptidase activity in penicillin-binding proteins (PBPs), leading to bacterial cell death .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties. Studies have indicated that derivatives of azetidinones can act as inhibitors of various cancer cell lines by interfering with cellular processes such as apoptosis and proliferation:
| Cancer Cell Line | Activity Observed | Reference |
|---|---|---|
| Human breast cancer cells | Induced apoptosis | |
| Lung cancer cell lines | Inhibited cell growth |
Comparative Analysis with Related Compounds
A comparative analysis reveals that structural modifications significantly influence the biological activity of azetidinones. For example:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-4-(phenyl)azetidin-2-one | Similar azetidinone core | Antibacterial | Lacks thiophene moiety |
| 3-Amino-1-benzylazetidin-2-one | Benzyl group present | Anticancer | No thiophene or additional heteroatoms |
| 4-(Thiophen-2-yl)-3-aminoazetidine | Contains thiophene | Antimicrobial | Different substitution pattern |
These comparisons highlight how specific functional groups contribute to the distinct biological activities and reactivity profiles of these compounds .
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the pharmacological profiles of azetidinones like this compound. For instance, modifications at the C-4 position have been shown to improve antibacterial and anticancer activities significantly. Furthermore, ongoing research aims to address emerging bacterial resistance by developing novel derivatives with improved efficacy against resistant strains .
Q & A
Basic: What are the established synthetic routes for 3-amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one, and how do reaction conditions influence yield?
The synthesis typically employs Staudinger β-lactam formation or cycloaddition reactions . For example, azetidin-2-ones can be synthesized via a triethylamine-catalyzed reaction between chloracetyl chloride and imines derived from aromatic aldehydes . Substituents on the aromatic ring and choice of catalyst (e.g., triethylamine vs. other bases) significantly impact reaction efficiency. In one protocol, substituting the aldehyde component with thiophen-2-yl derivatives yields the target compound, with yields ranging from 65% to 85% depending on steric and electronic effects .
Methodological Tip : Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions like hydrolysis of the β-lactam ring.
Basic: How is structural elucidation of azetidin-2-one derivatives performed, and what are common pitfalls?
X-ray crystallography and multinuclear NMR are primary tools. For crystallography, SHELX software is widely used for refinement, though care must be taken to resolve disorder in flexible substituents (e.g., benzyl or thiophene groups) . In NMR, ¹³C and ¹H chemical shifts for the β-lactam carbonyl (175–185 ppm in ¹³C) and NH protons (δ 4.5–5.5 ppm in ¹H) are diagnostic. Misinterpretation can arise from dynamic effects in solution, such as restricted rotation of the benzyl group .
Methodological Tip : Use DEPT-135 and HSQC experiments to resolve overlapping signals in crowded spectral regions.
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
In-silico docking (AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with targets like kinases or GPCRs. For example, derivatives with electron-withdrawing substituents on the benzyl group show higher binding affinity to GPR39 in PRESTO-Tango assays, consistent with docking scores . DFT calculations (B3LYP/6-31G*) further correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
Methodological Tip : Validate docking results with free-energy perturbation (FEP) or MM-GBSA calculations to improve accuracy .
Advanced: What strategies resolve contradictions in reported biological activities of azetidin-2-one derivatives?
Discrepancies often arise from substituent-dependent activity cliffs . For instance, 4-(thiophen-2-yl) derivatives exhibit potent antimicrobial activity (MIC = 2–8 µg/mL) but weak anticancer effects (IC50 > 50 µM), whereas 4-(nitrophenyl) analogs reverse this trend . Meta-analysis of structure-activity relationships (SAR) using hierarchical clustering or PCA can identify critical pharmacophores.
Methodological Tip : Use orthogonal assays (e.g., cytotoxicity + target-specific enzymatic screens) to disentangle off-target effects .
Advanced: How do solvent and catalyst choices affect stereochemical outcomes in azetidin-2-one synthesis?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) control stereochemistry at C3 and C4. Polar aprotic solvents (DMF, DMSO) favor trans-diastereomers, while nonpolar solvents (toluene) stabilize cis-forms due to differential transition-state solvation . For example, using DMF with triethylamine yields >90% trans-3-amino-4-aryl products .
Methodological Tip : Monitor reaction progress via chiral HPLC or circular dichroism (CD) to detect racemization.
Basic: What in vitro assays are suitable for evaluating antimicrobial activity of this compound?
Standard protocols include:
- Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Time-kill assays to assess bacteriostatic vs. bactericidal effects.
- Biofilm disruption assays using crystal violet staining .
Methodological Tip : Include positive controls (e.g., ciprofloxacin) and account for compound solubility limits in DMSO/PBS mixtures.
Advanced: How can metabolomics identify degradation pathways of this compound?
LC-MS/MS-based metabolomics with stable isotope labeling (e.g., ¹³C-glucose) tracks metabolic fate. In rat liver microsomes, cytochrome P450-mediated oxidation at the thiophene ring generates sulfoxide metabolites, while β-lactam ring hydrolysis produces inactive carboxylic acids . Molecular networking (GNPS platform) can map degradation pathways .
Methodological Tip : Use deuterated analogs to confirm metabolic soft spots via isotopic shift in MS spectra.
Advanced: What crystallographic challenges arise in characterizing azetidin-2-one derivatives, and how are they mitigated?
Disorder in flexible substituents (e.g., benzyl groups) complicates refinement. Strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- TWINABS for handling twinned crystals, common in orthorhombic systems .
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O bonds stabilizing the β-lactam ring) .
Methodological Tip : Collect high-resolution data (≤ 0.8 Å) to resolve subtle conformational differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
